1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone
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Overview
Description
1-(5-Amino-2-(trifluoromethyl)phenyl)ethan-1-one is an organic compound belonging to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with an amino group and an ethanone moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(5-Amino-2-(trifluoromethyl)phenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-2-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the ethanone group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using cost-effective and readily available reagents to ensure high yield and safety .
Chemical Reactions Analysis
1-(5-Amino-2-(trifluoromethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions: Reagents like triethylamine, dichloromethane, and isocyanates are commonly used in these reactions
Scientific Research Applications
1-(5-Amino-2-(trifluoromethyl)phenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(trifluoromethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, influencing various biochemical pathways. The amino group can form hydrogen bonds with target molecules, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
1-(5-Amino-2-(trifluoromethyl)phenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one: This compound also contains trifluoromethyl groups but differs in the position and number of these groups on the benzene ring.
(1R)-2-amino-1-(3-(trifluoromethyl)phenyl)ethanol: This compound has an alcohol group instead of an ethanone group, leading to different chemical properties and applications.
1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethan-1-one: This compound contains a chlorophenoxy group, which imparts different reactivity and biological activity.
The uniqueness of 1-(5-Amino-2-(trifluoromethyl)phenyl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H8F3NO |
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Molecular Weight |
203.16 g/mol |
IUPAC Name |
1-[5-amino-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H8F3NO/c1-5(14)7-4-6(13)2-3-8(7)9(10,11)12/h2-4H,13H2,1H3 |
InChI Key |
ZXDRFGGPGVNESU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N)C(F)(F)F |
Origin of Product |
United States |
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